

Alizarine Orange: A Comprehensive Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: Alizarine orange

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Introduction

Alizarine Orange, also known as 3-nitroalizarin, is an organic dye belonging to the anthracenedione class of compounds.^{[1][2][3]} Its chemical structure, featuring an anthraquinone backbone with hydroxyl and nitro functional groups, gives rise to its characteristic color and interesting, albeit not extensively documented, spectral properties. This guide provides a detailed exploration of the known spectral characteristics of **Alizarine Orange**, addresses the current gaps in quantitative data, and offers field-proven methodologies for its comprehensive analysis. While specific quantitative photophysical parameters for **Alizarine Orange** are not widely published, this document leverages data from its parent compound, Alizarin, and other derivatives to provide a robust framework for its application and further research.

The core structure of **Alizarine Orange** consists of a 1,2-dihydroxyanthraquinone scaffold with a nitro group at the 3-position.^{[1][2][3]} This substitution is critical as the electron-withdrawing nature of the nitro group is expected to modulate the electronic transitions within the chromophore, influencing its absorption and emission properties compared to the parent Alizarin molecule.

Chemical and Physical Properties

A clear understanding of the fundamental properties of **Alizarine Orange** is essential before delving into its spectral characteristics.

Property	Value	Source(s)
IUPAC Name	1,2-Dihydroxy-3-nitro-9,10-anthracenedione	[1] [3]
Synonyms	3-nitroalizarin, C.I. Mordant Orange 14, C.I. 58015	[1] [2]
CAS Number	568-93-4	[1] [2] [3]
Molecular Formula	C ₁₄ H ₇ NO ₆	[1] [2] [3]
Molecular Weight	285.21 g/mol	[1] [2] [3]
Appearance	Orange needles or plates (when crystallized from acetic acid)	[1] [2]
Solubility	Yellow in organic solvents, purple-red in dilute aqueous alkali, orange in H ₂ SO ₄ .	[2]

Spectral Properties of Alizarine Orange and Related Compounds

The interaction of **Alizarine Orange** with light is governed by its electronic structure. The extended π -system of the anthraquinone core is the primary chromophore, and the hydroxyl and nitro substituents act as auxochromes, modifying the absorption and emission characteristics.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of a dye reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to excited states. For Alizarin, the parent compound of **Alizarine Orange**, a dominant absorption band is observed in the visible range. In methanol, Alizarin exhibits an absorption maximum (λ_{max}) at approximately 430 nm.

[4] It is anticipated that the presence of the electron-withdrawing nitro group in **Alizarine Orange** would lead to a bathochromic (red) shift in its absorption spectrum compared to Alizarin.

Note on Molar Absorptivity (ϵ): Specific molar absorptivity data for **Alizarine Orange** is not readily available in the cited literature. However, for a related compound, Alizarin Yellow R, a molar extinction coefficient of $\geq 16,000 \text{ M}^{-1}\text{cm}^{-1}$ in the 380-390 nm range in methanol has been reported.[1] This value provides a general idea of the magnitude of molar absorptivity for this class of dyes.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[5] This change is due to differential solvation of the ground and excited states of the dye molecule. **Alizarine Orange** exhibits solvatochromic behavior, appearing yellow in organic solvents and purple-red in dilute aqueous alkali.[2] This indicates that the energy of its electronic transitions is sensitive to the surrounding solvent environment. A systematic study of its absorption and emission spectra in a range of solvents with varying polarities would be necessary to fully quantify its solvatochromic properties.

Fluorescence Properties

The fluorescence of a molecule is the emission of light as it transitions from an excited electronic state back to the ground state. Alizarin and its derivatives are generally known to have low fluorescence quantum yields, on the order of ~1%. [6][7]

- Fluorescence Emission: While a specific emission spectrum for **Alizarine Orange** is not available, studies on alizarin derivatives have shown an emission band around 650 nm.[6][7] This emission may be attributable to an excited-state intramolecular proton transfer (ESIPT) tautomer.
- Fluorescence Quantum Yield (Φ_f): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[8][9] Given the generally low fluorescence of alizarin derivatives, the quantum yield of **Alizarine Orange** is expected to be low.

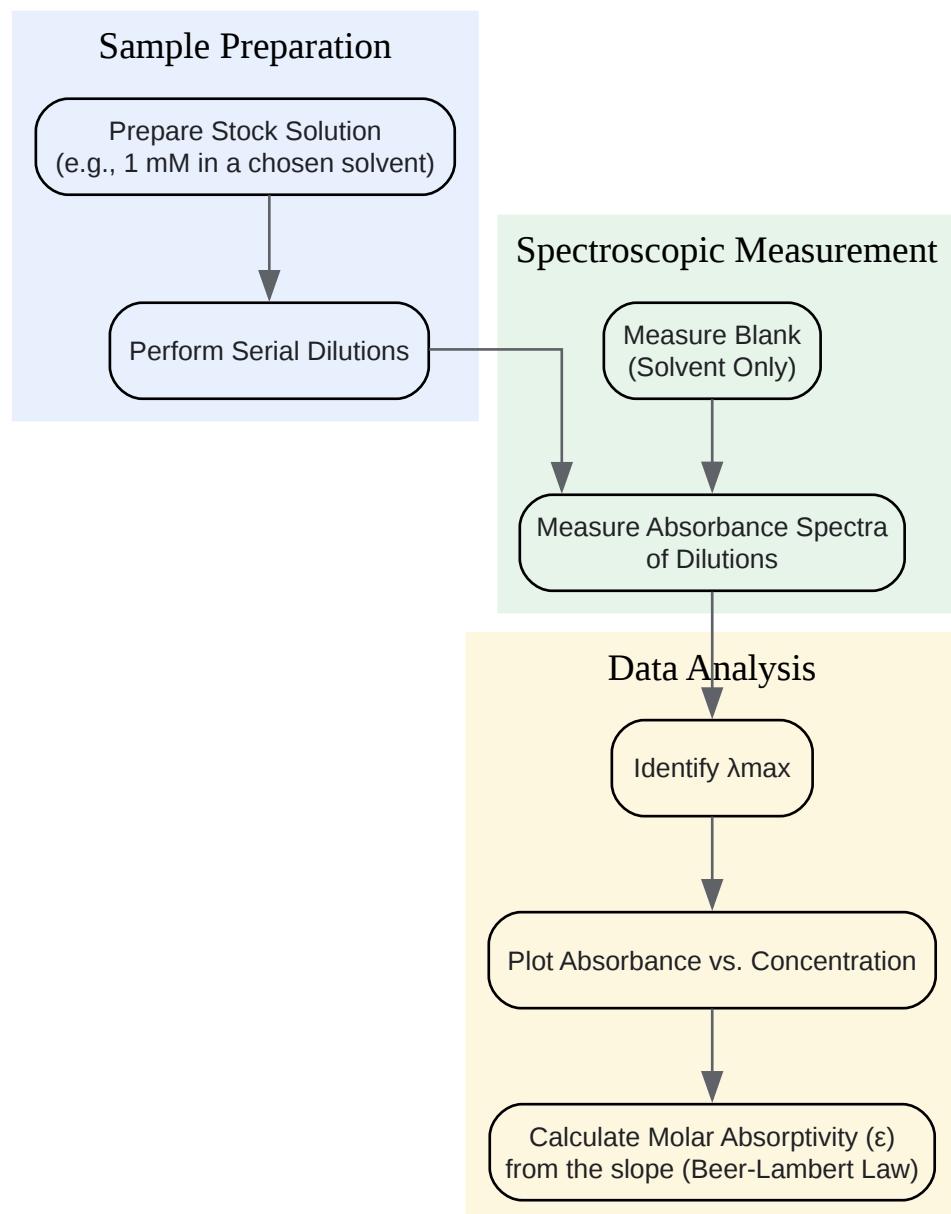
- Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[10] Specific lifetime data for **Alizarine Orange** is not currently available in the reviewed literature.

Experimental Protocols for Spectral Characterization

For researchers seeking to quantify the spectral properties of **Alizarine Orange**, the following established protocols provide a robust framework.

UV-Visible Absorption Spectroscopy and Determination of Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of **Alizarine Orange**.



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Caption: Workflow for UV-Vis Absorption Spectroscopy.

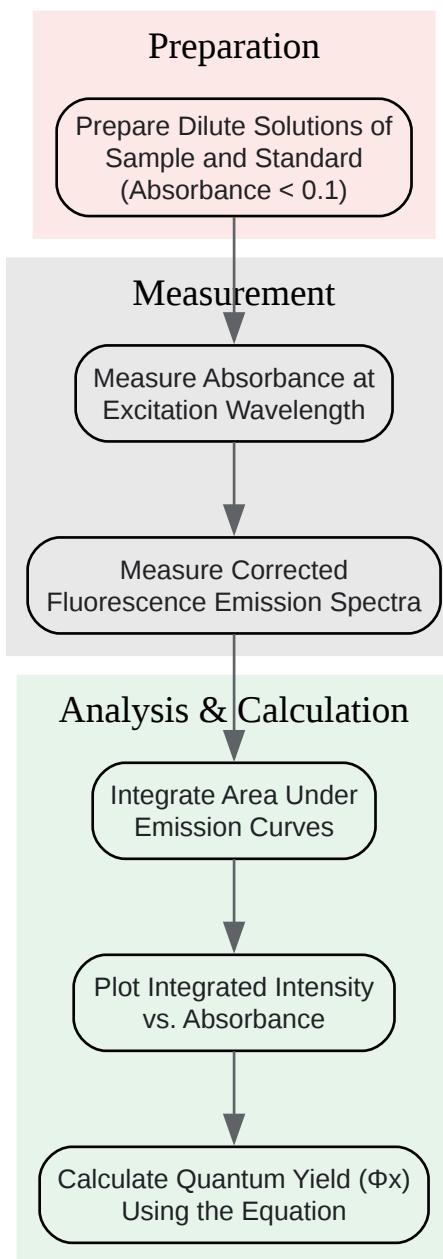
Methodology:

- Stock Solution Preparation: Accurately weigh a precise amount of **Alizarine Orange** and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) in a volumetric flask to create a stock solution of known concentration.

- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the expected λ_{max} .
- Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer and set the desired wavelength range for scanning (e.g., 300-700 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to be subtracted from the sample spectra.
- Sample Measurement: Record the absorption spectrum for each dilution.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Plot the absorbance at λ_{max} versus the concentration for each dilution.
 - According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear fit of this plot will be the molar absorptivity.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method is a common and reliable way to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.



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Caption: Workflow for Quantum Yield Determination.

Methodology:

- Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to **Alizarine Orange**.

- Prepare Solutions: Prepare a series of dilute solutions of both the **Alizarine Orange** sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument parameters are identical for both the sample and the standard.
- Data Analysis:
 - Integrate the area under the corrected fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: $\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$ Where:
 - Φ_{st} is the quantum yield of the standard.
 - Grad_x and Grad_{st} are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
 - η_x and η_{st} are the refractive indices of the solvents used for the sample and the standard.[9]

Conclusion

Alizarine Orange is a dye with interesting spectral properties that are influenced by its chemical structure and environment. While there is a notable lack of specific quantitative data in the public domain regarding its molar absorptivity, fluorescence emission maximum, quantum yield, and lifetime, this guide provides a comprehensive overview of its known characteristics. By utilizing the provided experimental protocols, researchers can systematically determine these missing parameters, thereby enabling a more complete understanding of

Alizarine Orange's photophysical behavior and expanding its potential applications in various scientific and industrial fields. The comparative data from related alizarin compounds serves as a valuable reference point for such investigations.

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